molecular formula C8H12N2 B11762316 N,5,6-trimethylpyridin-2-amine CAS No. 99132-29-3

N,5,6-trimethylpyridin-2-amine

Cat. No.: B11762316
CAS No.: 99132-29-3
M. Wt: 136.19 g/mol
InChI Key: LLLALLARMSBOTR-UHFFFAOYSA-N
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Description

N,5,6-Trimethylpyridin-2-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-trimethylpyridin-2-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 5,6-dimethylpyridin-2-amine with methyl iodide in the presence of a base such as sodium hydride in tetrahydrofuran (THF). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,5,6-Trimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

N,5,6-Trimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5,6-trimethylpyridin-2-amine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N,6-trimethylpyridin-2-amine
  • 4,5,6-Trimethylpyridin-2-amine

Uniqueness

N,5,6-Trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of three methyl groups can also affect its solubility, stability, and overall chemical behavior .

Properties

CAS No.

99132-29-3

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N,5,6-trimethylpyridin-2-amine

InChI

InChI=1S/C8H12N2/c1-6-4-5-8(9-3)10-7(6)2/h4-5H,1-3H3,(H,9,10)

InChI Key

LLLALLARMSBOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)NC)C

Origin of Product

United States

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